molecular formula C18H14BrN5O3S2 B293364 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide

4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide

Cat. No. B293364
M. Wt: 492.4 g/mol
InChI Key: LITCPPCXQONGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of zinc-dependent endopeptidases that play a crucial role in the regulation of extracellular matrix (ECM) remodeling, cell migration, and angiogenesis. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammatory diseases, and cardiovascular disorders.

Mechanism of Action

4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide acts as a reversible inhibitor of MMPs by chelating the zinc ion in the catalytic site of the enzyme. This prevents the enzyme from cleaving ECM proteins, leading to a decrease in ECM remodeling and cell migration. In addition, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and reduction of cardiovascular damage. In cancer cells, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammatory diseases, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular disorders, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been shown to reduce the degradation of ECM proteins and prevent the development of atherosclerotic plaques.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide in lab experiments is its broad-spectrum inhibitory activity against MMPs. This allows researchers to study the role of MMPs in various biological processes using a single compound. However, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has some limitations, including its relatively low potency compared to other MMP inhibitors and its potential off-target effects on other zinc-dependent enzymes.

Future Directions

There are several future directions for the research of 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide and other MMP inhibitors. One direction is the development of more potent and selective MMP inhibitors for therapeutic applications. Another direction is the investigation of the role of MMPs in non-cancer diseases, such as fibrosis and neurodegenerative disorders. Furthermore, the use of MMP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of new imaging techniques to monitor MMP activity in vivo could provide valuable insights into the role of MMPs in disease progression and treatment.

Synthesis Methods

The synthesis of 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-bromobenzoyl chloride with thiourea to form 4-bromobenzoylisothiocyanate. This intermediate is then reacted with 2-aminopyrimidine to obtain the corresponding thiourea derivative. The final step involves the reaction of the thiourea derivative with benzenesulfonyl chloride to yield 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide.

Scientific Research Applications

4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide has been widely used as a tool compound in scientific research to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-13, and MMP-14. By inhibiting MMP activity, 4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide can modulate ECM remodeling, cell migration, and angiogenesis, which are important processes in cancer progression and metastasis.

properties

Molecular Formula

C18H14BrN5O3S2

Molecular Weight

492.4 g/mol

IUPAC Name

4-bromo-N-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H14BrN5O3S2/c19-13-4-2-12(3-5-13)16(25)23-18(28)22-14-6-8-15(9-7-14)29(26,27)24-17-20-10-1-11-21-17/h1-11H,(H,20,21,24)(H2,22,23,25,28)

InChI Key

LITCPPCXQONGLJ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.